molecular formula C14H14N4O2S2 B6130676 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B6130676
M. Wt: 334.4 g/mol
InChI Key: RNCIJLFVLIYQDU-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a benzothiazol-2(3H)-one moiety via a butanamide linker. The thiadiazole ring is substituted with a methyl group at position 5, while the benzothiazol-2(3H)-one group introduces a ketone functionality at position 2. The Z-configuration of the thiadiazol-2-ylidene moiety stabilizes the structure through resonance and tautomerism . This compound is structurally analogous to pharmacologically active thiadiazole derivatives, such as methazolamide (MZA), which are known for their role as carbonic anhydrase inhibitors and anticancer agents .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-9-16-17-14(21-9)15-12(19)7-4-8-18-13(20)10-5-2-3-6-11(10)22-18/h2-3,5-6H,4,7-8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCIJLFVLIYQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and benzothiazole precursors, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide 1,3,4-Thiadiazole 5-methyl, 4-(3-oxo-benzothiazol-2-yl)butanamide Thiadiazolylidene, benzothiazol-2-one
Methazolamide (MZA) 1,3,4-Thiadiazole N-methyl, sulfonamide Sulfonamide, methyl
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole 3-phenyl, 5-isoxazolyl, benzamide Isoxazole, benzamide
AL109 [(Z)-2-(2-(4-(N-((Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide] 1,3,4-Thiadiazole 5-methyl, sulfamoylphenyl hydrazineylidene, 3-oxo-N-phenylbutanamide Hydrazineylidene, sulfonamide

Key Observations:

  • The target compound shares the 1,3,4-thiadiazole core with MZA but replaces the sulfonamide group with a benzothiazol-2-one-linked butanamide chain. This substitution may reduce susceptibility to metabolic sulfonation, a pathway observed in MZA derivatives like MSO (N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) .
Bioactivity and Pharmacokinetics

Table 2: Anti-GBM Activity of Selected Thiadiazole Derivatives

Compound ID Observed IC50 Predicted IC50 Key Substituents Affecting Activity
AL56 0.2920 0.2939 Trioxotetrahydropyrimidinyl hydrazineyl
AL107 0.2569 0.1753 Inden-1,3-dione hydrazineyl
AL109 1.0000 1.0000 Phenylbutanamide hydrazineyl, sulfonamide
Target Compound N/A N/A Benzothiazol-2-one, butanamide

Key Findings:

  • The hydrazineylidene group in AL109 correlates with maximal anti-GBM activity, implying that the target compound’s benzothiazol-2-one group may mimic this effect through analogous electron-withdrawing properties .
  • MZA derivatives like MSO exhibit metabolic instability due to glutathione-mediated futile cycling, whereas the target compound’s benzothiazol-2-one group may confer resistance to such pathways .
Metabolic Stability
  • Methazolamide (MZA): Metabolized via cytochrome P450 to unstable sulfenic acid intermediates (e.g., MSH), which auto-oxidize to MSO. This pathway is susceptible to glutathione conjugation, leading to reactive metabolites .
  • Target Compound: The absence of sulfonamide or sulfhydryl groups may mitigate glutathione-mediated recycling. However, the benzothiazol-2-one moiety could undergo hepatic oxidation or hydrolysis, necessitating further study.

Biological Activity

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological properties, including detailed findings from various studies.

  • Molecular Formula : C₁₂H₁₀N₄O₂S₂
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 1219580-19-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Cytotoxicity : A series of thiadiazole derivatives were tested against various cancer cell lines (e.g., MCF-7, HepG2, A549, and HeLa). The compounds demonstrated significant cytotoxic effects with IC₅₀ values lower than conventional chemotherapeutics like sorafenib .
  • Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells and disrupt the cell cycle at the sub-G₁ phase. This suggests a mechanism involving programmed cell death and cellular growth inhibition .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure of thiadiazole derivatives have been shown to enhance their anticancer activity. For example, certain substitutions on the benzothiazole moiety significantly improved potency against HeLa cells .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities:

  • Fungal Inhibition : Similar compounds have exhibited fungicidal activity against various fungal pathogens, indicating that modifications in the thiadiazole structure can lead to enhanced antifungal properties .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a related compound in vitro. The results demonstrated:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa0.37Apoptosis induction
Compound BMCF70.73Cell cycle arrest
SorafenibHeLa7.91Reference drug

This table illustrates the superior efficacy of newly synthesized thiadiazole derivatives compared to established treatments .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Escherichia coli10 µg/mL
Staphylococcus aureus12 µg/mL

These findings suggest that modifications to the thiadiazole structure can yield compounds with significant antimicrobial activity against common pathogens .

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